N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic carboxamide derivative featuring a pyridine core substituted with a furan-3-yl moiety and a methyl-oxo-dihydropyridine group.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-20-5-2-3-15(17(20)22)16(21)19-9-12-7-14(10-18-8-12)13-4-6-23-11-13/h2-8,10-11H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLXBEYUHQRSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034313-66-9 |
| Molecular Formula | CHNO |
| Molecular Weight | 309.32 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the furan-pyridine intermediate followed by cyclization to form the dihydropyridine structure. Specific synthetic routes may vary, but they generally leverage established methodologies for constructing complex heterocycles.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains. For instance, preliminary tests indicated that derivatives of related compounds showed significant inhibition against multidrug-resistant bacteria, suggesting that modifications to the pyridine and furan moieties can enhance efficacy .
Anticancer Activity
Research has also explored the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation . The compound's ability to inhibit key enzymes involved in cancer metabolism has been noted, making it a candidate for further development in cancer therapeutics.
Neuroprotective Effects
Another area of interest is the neuroprotective activity exhibited by this compound. In models of neurodegenerative diseases, it has been observed to improve neuronal survival and function under stress conditions, possibly by reducing oxidative stress and inflammation . This suggests potential applications in treating conditions such as Alzheimer's disease.
The biological effects of this compound are believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes implicated in disease pathways, including those involved in inflammatory responses and cancer progression.
- Receptor Modulation : Interaction with specific receptors may lead to altered signaling pathways that promote cell survival or apoptosis.
- Oxidative Stress Reduction : By scavenging free radicals or enhancing antioxidant defenses, it may protect cells from oxidative damage.
Case Studies
Several case studies have investigated the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing IC50 values comparable to established antibiotics .
- Cancer Cell Lines : In a series of experiments using breast and lung cancer cell lines, the compound showed significant cytotoxicity at micromolar concentrations, with mechanisms linked to apoptosis induction .
- Neuroprotection : Research involving neuroblastoma cells demonstrated that treatment with this compound resulted in increased cell viability and reduced markers of oxidative stress when exposed to amyloid-beta peptides .
Scientific Research Applications
Structural Characteristics
The molecular formula of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is with a molecular weight of 309.32 g/mol. Its structure features a furan ring and a pyridine moiety, contributing to its unique chemical properties that facilitate various interactions within biological systems.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds derived from pyridine and dihydropyridine scaffolds. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, a structure–activity relationship analysis indicated that modifications to the pyridine ring significantly enhance antiproliferative activity against human cancer cell lines .
Case Study: Cytotoxicity Evaluation
In a cytotoxicity evaluation conducted by researchers at Al-Azhar University, the compound exhibited significant cytotoxic effects against several cancer cell lines, demonstrating potential as a therapeutic agent .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies suggest that derivatives containing furan and pyridine rings can exhibit activity against various bacterial strains. The exact mechanism involves interaction with bacterial enzymes, potentially inhibiting their growth .
Case Study: Antimicrobial Screening
A recent screening of related compounds demonstrated that modifications in the furan and pyridine components led to enhanced antimicrobial activity, suggesting that this compound could be optimized for better efficacy .
Drug Design and Development
N-(5-(furan-3-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine derivatives are being explored as potential lead compounds in drug design due to their bioactive properties. The structural diversity allows for modifications that can enhance pharmacological profiles.
Material Science Applications
Beyond biological applications, this compound's unique structure makes it suitable for use in material science. Its properties can be harnessed in the development of new materials with specific functionalities, such as sensors or catalysts.
Comparison with Similar Compounds
Key Differences :
Elastase Inhibitors ()
The elastase inhibitor N-{[5-(methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide shares:
- A dihydropyridine-3-carboxamide backbone .
- A pyridine ring with sulfonyl and trifluoromethylphenyl groups.
Key Differences :
- The methanesulfonyl and trifluoromethyl groups in the elastase inhibitor likely enhance metabolic stability and target binding, whereas the furan group in the target compound may prioritize interactions with hydrophobic enzyme pockets .
Fluorinated Carboxamides ()
Compounds like 5F-AB-P7AICA and furo[2,3-b]pyridine-3-carboxamide derivatives include:
- Fluorinated alkyl chains or aryl groups (e.g., 5-fluoropentyl, 4-fluorophenyl).
- Modified heterocyclic systems (e.g., pyrrolo-pyridine, furo-pyridine).
Key Differences :
- Fluorine atoms improve membrane permeability and half-life, which the target compound lacks. Its furan group may instead influence electronic properties and metabolic pathways .
Physicochemical Properties and Spectroscopic Data
Table 1: Comparative Physicochemical Profiles
Spectroscopic Insights :
Hypothetical Activity of Target Compound :
- The furan group may interact with oxidoreductases or cytochrome P450 enzymes, while the pyridine-carboxamide core could mimic ATP-binding motifs in kinases.
Q & A
Basic Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer : Multi-step synthesis often requires precise control of reaction conditions. For analogous dihydropyridine derivatives, Lewis acid/base catalysts (e.g., p-toluenesulfonic acid) and solvent selection (e.g., pyridine/water mixtures) significantly influence reaction efficiency. Temperature optimization (reflux vs. room temperature) and purification via recrystallization (e.g., methanol) are critical steps to minimize byproducts .
- Data Contradiction : Some studies report higher yields with catalytic DMDAAC in polar aprotic solvents, while others favor aqueous systems. Systematic Design of Experiments (DoE) is recommended to resolve these discrepancies .
Q. What spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer : Combine NMR (¹H/¹³C) to verify aromatic protons (e.g., furan δ 7.2–7.8 ppm) and dihydropyridine carbonyl signals (δ 165–170 ppm). X-ray crystallography is definitive for resolving tautomeric ambiguity (e.g., keto-amine vs. hydroxy-pyridine forms) .
- Advanced Tip : Use 2D NMR (COSY, HSQC) to assign overlapping signals in heterocyclic regions, particularly for pyridine-furan linkages .
Q. What preliminary assays are suitable for screening biological activity?
- Methodological Answer : Target enzyme inhibition (e.g., kinases, proteases) using fluorescence polarization or SPR. For anti-inflammatory potential, use LPS-induced TNF-α suppression in macrophages. Cell viability assays (MTT) against cancer lines (e.g., HeLa, MCF-7) provide initial cytotoxicity data .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., halogenation at the furan or pyridine rings) and test against biological targets. For example, fluorination at the phenyl ring enhances metabolic stability and binding affinity in related dihydropyridines .
- Data Contradiction : While some studies prioritize furan modifications for potency, others suggest pyridine methylation improves solubility without compromising activity. Parallel synthesis and high-throughput screening are advised to prioritize functional groups .
Q. How to resolve contradictory data in biological activity across studies?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., ELISA vs. Western blot for protein quantification). For inconsistent IC₅₀ values, control for batch-to-batch compound purity via HPLC-MS. Molecular docking can rationalize divergent receptor interactions (e.g., furan π-stacking vs. pyridine hydrogen bonding) .
Q. What crystallographic insights support rational drug design?
- Methodological Answer : X-ray structures reveal planar conformations in dihydropyridine derivatives, stabilized by intramolecular N–H⋯O hydrogen bonds. This geometry enhances π-π stacking with hydrophobic enzyme pockets (e.g., COX-2). Isostructural analogs (e.g., Br/Cl substitutions) show minimal distortion, enabling halogen-specific SAR .
Q. How to assess metabolic stability and degradation pathways?
- Methodological Answer : Use liver microsome assays (human/rat) with LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the methyl group). Accelerated stability studies (pH 1–10, 40°C) predict hydrolytic susceptibility, particularly at the carboxamide bond .
Q. What strategies enable enantioselective synthesis of chiral analogs?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) can control stereochemistry at the dihydropyridine ring. For scale-up, continuous-flow systems improve enantiomeric excess (ee >95%) compared to batch reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
